molecular formula C24H27N3O4 B266725 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266725
M. Wt: 421.5 g/mol
InChI Key: ZQMRJVCGVGQAGK-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known by its chemical formula, C28H32N2O4, and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to bind to certain receptors in the brain, including the nicotinic acetylcholine receptor and the GABA receptor. This binding has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are complex and varied. In the brain, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and GABA. It has also been shown to have effects on neuronal activity, including the modulation of synaptic plasticity and the regulation of calcium signaling. In addition, this compound has been shown to have anticancer properties, although the mechanism of action in this context is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for certain receptors in the brain. This specificity allows researchers to study the function of these receptors in a controlled manner. However, the limitations of this compound include its complex mechanism of action and its potential side effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the mechanism of action of this compound, particularly in the context of its anticancer properties. Another direction is to explore the potential therapeutic applications of this compound, including its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential for developing new compounds based on the structure of 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which may have improved specificity and efficacy for certain receptors in the brain.
In conclusion, 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into the function of certain receptors in the brain and the development of new therapeutic agents for neurological disorders and cancer.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)benzoyl chloride with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of N,N-diisopropylethylamine (DIPEA) and 3-hydroxy-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one. This method has been shown to yield high purity and high yields of the compound.

Scientific Research Applications

The compound 4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been used in several scientific research applications. One of the most notable applications is in the field of neuroscience, where it has been used as a tool to study the function of certain neurotransmitter receptors. This compound has also been used in the study of cancer, where it has been shown to have anticancer properties.

properties

Product Name

4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27N3O4/c1-4-15-31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-16-18)27(24(30)23(20)29)14-6-13-26(2)3/h4-5,7-12,16,21,28H,1,6,13-15H2,2-3H3/b22-20+

InChI Key

ZQMRJVCGVGQAGK-LSDHQDQOSA-N

Isomeric SMILES

C[NH+](C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\[O-])/C(=O)C1=O)C3=CN=CC=C3

SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

C[NH+](C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)[O-])C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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